molecular formula C19H18O4 B2463127 phenethyl 6-methoxy-2H-chromene-3-carboxylate CAS No. 338760-80-8

phenethyl 6-methoxy-2H-chromene-3-carboxylate

Cat. No.: B2463127
CAS No.: 338760-80-8
M. Wt: 310.349
InChI Key: VFXCZLQOEXNWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethyl 6-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C19H18O4 . It is also known as 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, 2-phenylethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C19H18O4/c1-21-17-7-8-18-15 (12-17)11-16 (13-23-18)19 (20)22-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3 .

Scientific Research Applications

Chemical Synthesis and Modifications

Phenethyl 6-methoxy-2H-chromene-3-carboxylate is a derivative of chromene, a compound that has been extensively studied in chemical synthesis. Yamaguchi et al. (1984) explored the acylation reactions of 2,2-dimethyl-2H-chromenes, including methoxy-substituted chromenes, which is relevant to understanding the chemical properties and potential modifications of this compound (Yamaguchi, Yamamoto, Abe, & Kawase, 1984).

Photochromic Properties

A key area of research for chromene derivatives like this compound is their photochromic properties. Maggiani et al. (2000) synthesized a series of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates and investigated their photochromic properties under continuous irradiation, highlighting the potential of chromene derivatives in photochromic applications (Maggiani, Tubul, & Brun, 2000).

Antioxidant Properties

Chromene derivatives also exhibit antioxidant properties. Sivaguru et al. (2016) developed novel 2H-chromene-3-carboxylate and 3-acetyl-2H-chromene derivatives, demonstrating their antioxidant activities using various radical scavenging methods. This suggests that this compound could have similar properties (Sivaguru, Sandhiya, Adhiyaman, & Lalitha, 2016).

Antifungal Activities

Investigating the biological activities of chromene derivatives is another significant area. Lago et al. (2007) isolated chromenes from Piper species, demonstrating their antifungal activities. This indicates the potential of chromene derivatives like this compound in developing antifungal agents (Lago, Young, Reigada, Soares, Roesler, & Kato, 2007).

Photochemical and Thermal Reactions

Delbaere et al. (2003) conducted NMR kinetic investigations of the photochemical and thermal reactions of a photochromic chromene, providing insights into the behavior and reactivity of chromene derivatives under different conditions, which is applicable to this compound (Delbaere, Micheau, & Vermeersch, 2003).

Safety and Hazards

The safety information for phenethyl 6-methoxy-2H-chromene-3-carboxylate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-phenylethyl 6-methoxy-2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-21-17-7-8-18-15(12-17)11-16(13-23-18)19(20)22-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXCZLQOEXNWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)OCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.